Cas no 1447603-90-8 ((7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE)
![(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE structure](https://ja.kuujia.com/scimg/cas/1447603-90-8x500.png)
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE 化学的及び物理的性質
名前と識別子
-
- (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE
-
- インチ: 1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5?/m0/s1
- InChIKey: TVZMDWJPFRIRSZ-ROLXFIACSA-N
- ほほえんだ: C1(=O)NC[C@]2([H])CC(O)CN12
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM505215-1g |
(7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one |
1447603-90-8 | 97% | 1g |
$966 | 2023-03-07 | |
Ambeed | A545733-1g |
(7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one |
1447603-90-8 | 97% | 1g |
$974.0 | 2024-04-23 |
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE 関連文献
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONEに関する追加情報
(7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE: A Comprehensive Overview
The compound with CAS No. 1447603-90-8, commonly referred to as (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in drug discovery. This compound belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological activities. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions in various disease states.
Structural Insights and Synthesis
The molecular structure of (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE is characterized by a fused bicyclic system comprising a pyrroloimidazole ring and a hydroxyl group at the 6-position. This configuration imparts unique electronic and steric properties, which are critical for its biological activity. Researchers have developed several synthetic routes to access this compound, including multi-component reactions and enzymatic catalysis. These methods not only enhance the efficiency of synthesis but also pave the way for large-scale production, which is essential for preclinical and clinical studies.
Biological Activity and Mechanism of Action
Recent investigations have revealed that (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE exhibits potent anti-inflammatory and neuroprotective effects. Its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been demonstrated in vitro and in vivo models of inflammation. Furthermore, this compound has shown promise in protecting neurons from oxidative stress-induced damage, suggesting its potential utility in treating neurodegenerative disorders like Alzheimer's disease.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE is crucial for its development as a therapeutic agent. Studies indicate that this compound demonstrates moderate oral bioavailability and favorable distribution properties across various tissues. Additionally, preliminary toxicological assessments have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in acute and subchronic toxicity studies.
Therapeutic Applications and Future Directions
The versatility of (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE makes it a compelling candidate for addressing unmet medical needs in multiple therapeutic areas. Ongoing clinical trials are evaluating its efficacy in treating chronic inflammatory diseases and central nervous system disorders. Moreover, researchers are exploring its potential as a radiosensitizer in cancer therapy due to its ability to enhance the efficacy of radiation treatment while minimizing side effects.
In conclusion, (7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE represents a significant advancement in medicinal chemistry. Its unique structural features, coupled with robust biological activity and favorable pharmacokinetic properties, position it as a leading contender in the development of novel therapeutics. As research continues to unfold, this compound holds immense potential for revolutionizing treatment approaches across various disease domains.
1447603-90-8 ((7AS)-6-HYDROXYTETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOL-3(2H)-ONE) 関連製品
- 1797280-78-4(3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide)
- 887874-49-9(N-(4-methoxyphenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide)
- 1261846-72-3(2-(6-Hydroxynaphthalen-1-yl)acetonitrile)
- 2228979-78-8(1-(4-bromo-3-methoxyphenyl)-2,2-difluorocyclopropan-1-amine)
- 1201641-02-2(2-(3-Bromo-2-fluorophenyl)ethanol)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 1207061-65-1((2E)-N-4-({4-(furan-2-yl)-1,3-thiazol-2-ylcarbamoyl}methyl)-1,3-thiazol-2-yl-3-phenylprop-2-enamide)
- 1224194-42-6(3-bromo-1-(difluoromethyl)pyrazole)
- 1040634-65-8(9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione)
- 2229670-38-4(3-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)prop-2-enoic acid)
